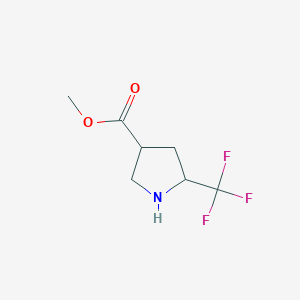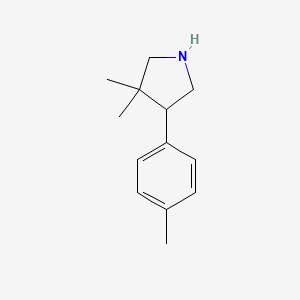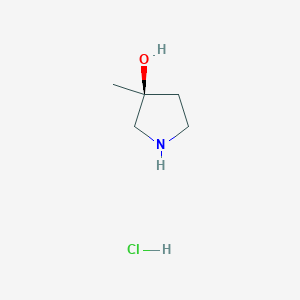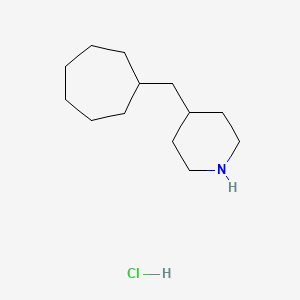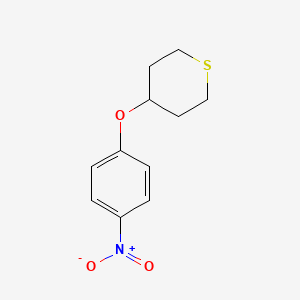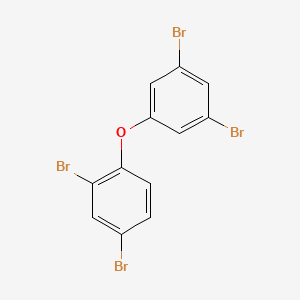
2,3',4,5'-Tetrabromodiphenyl ether
説明
“2,3’,4,5’-Tetrabromodiphenyl ether” is a type of polybrominated diphenyl ether (PBDE) with the molecular formula C12H6Br4O . It has an average mass of 485.791 Da and a monoisotopic mass of 481.715179 Da . PBDEs are a new class of global, persistent, and toxic contaminants .
Molecular Structure Analysis
The molecular structure of “2,3’,4,5’-Tetrabromodiphenyl ether” consists of two phenyl rings connected by an ether linkage, with four bromine atoms attached to the phenyl rings .
科学的研究の応用
Metabolic Pathways and Identification of Metabolites
Research on 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) has focused significantly on understanding its metabolic pathways in various organisms. For instance, studies have identified multiple hydroxylated metabolites of BDE-47 in rats, revealing complex metabolic processes. The hydroxylated metabolites identified include 4-hydroxy-2,2',3,4'-tetrabromodiphenyl ether and 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether, among others. These findings are crucial for understanding how BDE-47 is processed in biological systems and the potential formation of toxic metabolites (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).
Oxidative Metabolism in Animal Models
The oxidative metabolism of BDE-47 has been extensively studied in different animal models. Research involving cat and chicken liver microsomes has shown the formation of several hydroxylated metabolites, highlighting species-specific differences in BDE-47 metabolism. These studies provide insights into the metabolic fate of BDE-47 in various organisms and have implications for understanding its environmental persistence and potential health risks (Zheng et al., 2015), (Zheng et al., 2016).
Environmental Remediation Techniques
Several studies have explored methods for the degradation and remediation of BDE-47 from the environment. Techniques like the synergistic effect of ball-milled Al particles with vitamin B12 have been investigated for their potential in degrading BDE-47. These studies are significant for developing effective methods to mitigate the environmental impact of this persistent organic pollutant (Yang et al., 2018).
Distribution and Excretion in Mice
Research has also focused on the distribution and excretion of BDE-47 and its metabolites in mice. Studies have quantified the presence of BDE-47 and its hydroxylated metabolites in different excreta and blood, providing valuable information on its bioaccumulation and potential health impacts (Xu et al., 2019).
Comparative Metabolism Studies
Comparative studies have been conducted to understand the metabolic differences of BDE-47 and related compounds in various organisms, such as rats. These studies are crucial for understanding the diverse metabolic pathways of BDE-47 and for assessing the risks associated with its exposure (Erratico, Moffatt, & Bandiera, 2011).
Conformational and Molecular Studies
Molecular orbital studies have been conducted to understand the conformational properties of BDE-47. This research is key to assessing the environmental fate and risk associated with BDE-47, as it provides insights into the molecular structure and behavior of this compound (Hu et al., 2005).
特性
IUPAC Name |
1,3-dibromo-5-(2,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-2-12(11(16)6-7)17-10-4-8(14)3-9(15)5-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWGRLCUOLLWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=CC(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879889 | |
| Record name | 2,4-Dibromo-1-(3,5-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,5'-Tetrabromodiphenyl ether | |
CAS RN |
446254-38-2 | |
| Record name | 2,3',4,5'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dibromo-1-(3,5-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,5'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X851UVA7AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



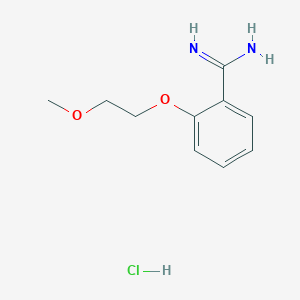
![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B1432589.png)
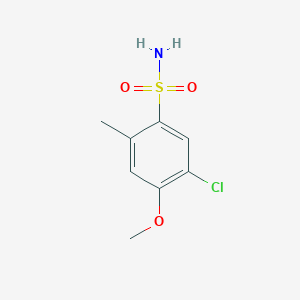
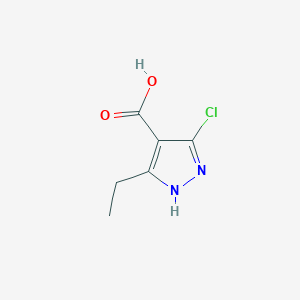

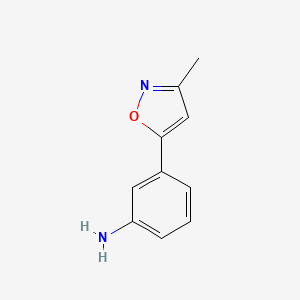
![[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol](/img/structure/B1432598.png)

![1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1432600.png)
